Cas no 90322-26-2 (2-Cyclopentyl-1H-imidazole)

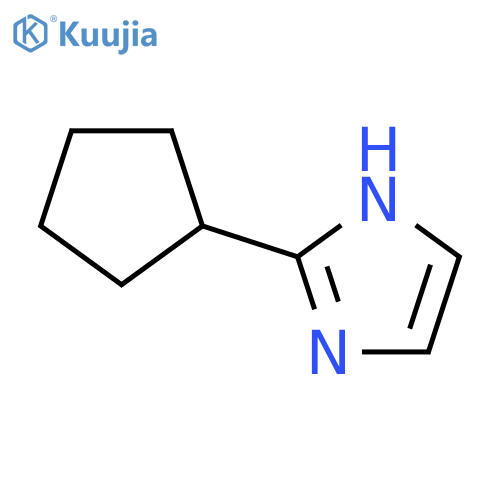

2-Cyclopentyl-1H-imidazole structure

商品名:2-Cyclopentyl-1H-imidazole

2-Cyclopentyl-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 2-Cyclopentyl-1H-imidazole

- 2-cyclopentyl-1H-imidazole(SALTDATA: FREE)

- 1h-imidazole,2-cyclopentyl-

- AKOS006353635

- 90322-26-2

- SCHEMBL184451

- CS-0365117

- WBENRQNFXWEFLX-UHFFFAOYSA-N

- NCGC00374435-01

- DB-192857

-

- MDL: MFCD17078874

- インチ: InChI=1S/C8H12N2/c1-2-4-7(3-1)8-9-5-6-10-8/h5-7H,1-4H2,(H,9,10)

- InChIKey: WBENRQNFXWEFLX-UHFFFAOYSA-N

- ほほえんだ: C1CCC(C1)C2=NC=CN2

計算された属性

- せいみつぶんしりょう: 136.100048391g/mol

- どういたいしつりょう: 136.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 28.7Ų

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 334.1±11.0 °C at 760 mmHg

- フラッシュポイント: 176.1±5.7 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

2-Cyclopentyl-1H-imidazole セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Cyclopentyl-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C993160-5mg |

2-Cyclopentyl-1H-imidazole |

90322-26-2 | 5mg |

$ 65.00 | 2022-06-06 | ||

| Ambeed | A761678-1g |

2-Cyclopentyl-1H-imidazole |

90322-26-2 | 95+% | 1g |

$359.0 | 2024-04-16 | |

| Crysdot LLC | CD11021136-1g |

2-Cyclopentyl-1H-imidazole |

90322-26-2 | 95+% | 1g |

$356 | 2024-07-19 | |

| TRC | C993160-2.5mg |

2-Cyclopentyl-1H-imidazole |

90322-26-2 | 2.5mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM275777-1g |

2-Cyclopentyl-1H-imidazole |

90322-26-2 | 95% | 1g |

$336 | 2021-08-18 | |

| Chemenu | CM275777-1g |

2-Cyclopentyl-1H-imidazole |

90322-26-2 | 95% | 1g |

$398 | 2024-07-20 | |

| TRC | C993160-25mg |

2-Cyclopentyl-1H-imidazole |

90322-26-2 | 25mg |

$ 80.00 | 2022-06-06 | ||

| Fluorochem | 063072-250mg |

2-Cyclopentyl-1H-imidazole |

90322-26-2 | 95% | 250mg |

£152.00 | 2022-03-01 |

2-Cyclopentyl-1H-imidazole 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

90322-26-2 (2-Cyclopentyl-1H-imidazole) 関連製品

- 89943-00-0(2-Cyclobutyl-1H-imidazole)

- 89532-38-7(2-Cyclopropyl-1H-imidazole)

- 61491-92-7(2-Isobutyl-1H-imidazole)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90322-26-2)2-Cyclopentyl-1H-imidazole

清らかである:99%

はかる:1g

価格 ($):323.0